4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a nitrophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: : It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving nitro-containing compounds.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate dimethylaminomethylene derivative , which then reacts with 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The hydrogen atoms on the pyrazolone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate derivatives.
Reduction: : Amines.
Substitution: : Substituted pyrazolones.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazolone ring can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structure and reactivity. Similar compounds include:
4-Dimethylaminopyridine (DMAP): : A derivative of pyridine with similar reactivity but different applications.
Nitrobenzaldehyde derivatives: : Compounds with similar nitro groups but different substituents on the benzene ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one .
Properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVIUBAPCNBQZ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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